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Compound of Interest

5-(Methoxymethoxy)-2-
Compound Name:
methylbenzaldehyde

cat. No.: B12103799

Executive Summary & Chemical Profile[1]

5-(Methoxymethoxy)-2-methylbenzaldehyde is a specialized intermediate featuring three
distinct functional motifs:

o Aldehyde (-CHO): A reactive electrophile for C-C and C-N bond formation.

o Methoxymethoxy (MOM) Ether: A robust protecting group for the phenol at position 5, stable
to basic conditions and mild nucleophiles, but cleavable under specific acidic conditions.

o Ortho-Methyl Group (-CHS3): Provides steric bulk (ortho-effect) and electronic donation,
influencing the regioselectivity of electrophilic aromatic substitutions and the kinetics of
aldehyde additions.

This scaffold is frequently employed in Fragment-Based Drug Discovery (FBDD) to synthesize
resorcinol-based pharmacophores found in HSP9O0 inhibitors, kinase inhibitors, and natural
product analogs (e.g., radicicol derivatives).

Chemical Properties Table[2][3]
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Property Specification

IUPAC Name 5-(Methoxymethoxy)-2-methylbenzaldehyde
CAS Number 1596367-35-9

Molecular Formula C10H1203

Molecular Weight 180.20 g/mol

Appearance Colorless to pale yellow oil or low-melting solid

Soluble in DCM, THF, EtOAc, MeOH; Insoluble

Solubility . ¢
in water

Stable under basic conditions; Acid-labile (MOM

Stability
group)

Core Catalytic Applications & Protocols
Application A: Reductive Amination (Synthesis of
Benzylamines)

Context: The most common application of this aldehyde is linking it to amine-bearing
heterocycles (e.g., piperazines, aminopyridines) to form the "hinge-binder" or "solvent-
exposed" domains of kinase inhibitors. Challenge: The ortho-methyl group at position 2 creates
steric hindrance, potentially slowing imine formation compared to unsubstituted
benzaldehydes. Solution: Use of a Lewis acid catalyst (Ti(OiPr)4) or dehydrating agent
(molecular sieves) is recommended to drive imine formation prior to reduction.

Protocol: Titanium-Mediated Reductive Amination

Reagents:
e Substrate: 5-(Methoxymethoxy)-2-methylbenzaldehyde (1.0 equiv)
e Amine: Primary or Secondary Amine (1.1 equiv)

o Catalyst/Dehydrating Agent: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 equiv)
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e Reductant: Sodium borohydride (NaBHa4) or Sodium triacetoxyborohydride (STAB) (1.5
equiv)

e Solvent: THF (anhydrous) or DCM
Step-by-Step Methodology:
e Imine Formation:

o In a flame-dried flask under Nz, dissolve the aldehyde (1.0 equiv) and amine (1.1 equiv) in
anhydrous THF (0.2 M).

o Add Ti(OiPr)a (1.2 equiv) dropwise. Note: The solution may change color (yellow/orange)
indicating complexation.

o Stir at Room Temperature (RT) for 6—12 hours. Monitor by TLC or LCMS for the
disappearance of the aldehyde. Standard imine formation may be slow due to the 2-Me
steric effect; Ti(IV) accelerates this significantly.

o Reduction:
o Cool the reaction mixture to 0°C.

o Add NaBHa4 (1.5 equiv) portion-wise (Caution: Gas evolution). Alternatively, for milder
conditions, use STAB.

o Allow the mixture to warm to RT and stir for 2—4 hours.
o Work-up:

o Quench the reaction by adding 1N NaOH or water (Caution: Titanium salts will precipitate
as a white solid).

o Filter the suspension through a Celite pad to remove titanium salts. Rinse with EtOAc.

o Extract the filtrate with EtOAc (3x). Wash combined organics with brine, dry over NazSOa,
and concentrate.
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e Purification:

o Purify via flash column chromatography (typically DCM/MeOH or Hexane/EtOAc
gradients).

Application B: Knoevenagel Condensation (C-C Bond
Formation)

Context: Used to generate cinnamic acid derivatives or nitrostyrenes, which are precursors to
dihydrocoumarins or phenethylamines. Mechanism: Base-catalyzed condensation with active
methylene compounds.

Protocol: Synthesis of Cinnamic Acid Derivative

Reagents:

Substrate: 5-(Methoxymethoxy)-2-methylbenzaldehyde (1.0 equiv)

Active Methylene: Malonic acid (1.2 equiv)

Catalyst: Piperidine (0.1 equiv)

Solvent: Pyridine (as solvent and base)

Step-by-Step Methodology:

» Reaction Setup:

o Dissolve the aldehyde (1.0 equiv) and malonic acid (1.2 equiv) in Pyridine (0.5 M).

o Add catalytic Piperidine (10 mol%).

o Reflux:

o Heat the mixture to 80-100°C for 4—8 hours. Note: CO:z evolution indicates
decarboxylation is proceeding.

o Work-up:
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o Cool to RT and pour the mixture into ice-cold 2N HCI (to neutralize pyridine and precipitate
the product).

o Collect the precipitate by filtration or extract with EtOAc.

o The MOM group remains intact under these conditions (pyridine is basic; work-up is
rapid).

Application C: MOM Deprotection (Revealing the
Phenol)

Context: The final step in many syntheses is the removal of the MOM group to reveal the free
phenol (5-hydroxy-2-methylbenzaldehyde derivative) for hydrogen bonding or further
derivatization. Constraint: The aldehyde (or subsequent amine) must be stable to acidic
conditions.

Protocol: Mild Acidic Cleavage

Reagents:

e Substrate: MOM-protected intermediate

e Reagent: 2M HCI in Methanol or TFA/DCM (1:1)
e Temperature: 0°C to RT

Step-by-Step Methodology:

» Dissolve the substrate in MeOH.

e Add 2M HCI (aq) dropwise.

e Heat to 50°C for 1-2 hours. Note: MOM hydrolysis is generally faster than methyl ether
cleavage.

e Monitor by LCMS (Mass shift: -44 Da corresponding to loss of C2H40).

¢ Neutralize with NaHCOs and extract.
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Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis potential of 5-(Methoxymethoxy)-2-
methylbenzaldehyde, highlighting the strategic order of operations (Reductive Amination

Deprotection).

Mechanistic Insight
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Figure 1: Divergent synthetic pathways for 5-(Methoxymethoxy)-2-methylbenzaldehyde. The
2-methyl group necessitates activated conditions (Ti(OiPr)4) for efficient amination.

Troubleshooting & Optimization Guide
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Issue Probable Cause Corrective Action

Switch from standard STAB

o ) Steric hindrance from 2-Me protocol to Ti(OiPr)a pre-
Low Yield in Reductive o ,
o group prevents imine formation method. Allow longer
Amination i . . .
formation. reaction time (12h+) for imine
step.
] . o Use DCE as solvent instead of
) Reaction medium too acidic
MOM Cleavage During ) ) MeOH/AcOH. Ensure
) (e.g., using AcOH in - ) )
Reaction o conditions remain neutral/basic
amination).

until deprotection step.

Increase temperature to 50—
] Acid concentration too low or 60°C. Switch to 6M HCI/iPrOH
Incomplete Deprotection ]
temperature too low. or TFA/DCM if substrate

permits.

Use a large excess of amine
Over-Alkylation (Bis-alkylation)  Highly reactive primary amine. (2-3 equiv) or slow addition of

the reducing agent.
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 To cite this document: BenchChem. [Application Note: Catalytic Transformations of 5-
(Methoxymethoxy)-2-methylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12103799#catalytic-reactions-using-5-
methoxymethoxy-2-methylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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